REACTION_CXSMILES
|
[CH3:1][N:2]1[C:9]([NH:10][OH:11])=[CH:8][C:6](=[O:7])[N:5]([CH3:12])[C:3]1=[O:4].[C:13](OC(=O)C)(=O)[CH3:14]>>[CH3:13][C:14]1[O:11][N:10]=[C:9]2[C:8]=1[C:6](=[O:7])[N:5]([CH3:12])[C:3](=[O:4])[N:2]2[CH3:1]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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CN1C(=O)N(C(=O)C=C1NO)C
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Name
|
|
Quantity
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10 mL
|
Type
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reactant
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Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
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when hot, the insolubles are filtered off
|
Type
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CONCENTRATION
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Details
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The filtrate is concentrated to dryness
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Type
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CUSTOM
|
Details
|
to recover 0.7 g of the captioned compound as colorless needles
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Type
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CUSTOM
|
Details
|
As recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
CC=1ON=C2N(C(N(C(C21)=O)C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |